Pharmacogenomic Mandate: HLA-B*5701 Allele Screening Prevents Abacavir Hypersensitivity with High Predictive Accuracy
Abacavir sulfate is uniquely associated with a hypersensitivity reaction (HSR) that is strongly linked to the HLA-B*5701 allele. A large, prospective, randomized, double-blind trial demonstrated that HLA-B*5701 screening eliminated immunologically confirmed HSR (0.0% in the screening group vs. 2.7% in the control group, P<0.001), with a negative predictive value of 100% [1]. The test exhibits a clinical sensitivity of 98% and specificity of 99% for immunologically confirmed HSR [2]. No other NRTI (e.g., lamivudine, zidovudine, tenofovir) carries a comparable pharmacogenomic requirement or risk profile.
| Evidence Dimension | Prevalence of immunologically confirmed hypersensitivity reaction (HSR) with versus without prospective HLA-B*5701 screening |
|---|---|
| Target Compound Data | 0.0% HSR in patients receiving abacavir after negative HLA-B*5701 screening |
| Comparator Or Baseline | 2.7% HSR in control group receiving abacavir without prospective screening |
| Quantified Difference | Absolute risk reduction of 2.7 percentage points; negative predictive value = 100% |
| Conditions | Multicenter, double-blind, randomized controlled trial (PREDICT-1) involving 1956 HIV-1 infected patients from 19 countries |
Why This Matters
Procurement of abacavir sulfate necessitates a mandatory, cost-incurring genetic screening test that is not required for other NRTIs, making its selection contingent on patient-specific HLA-B*5701 status and thus representing a critical, non-interchangeable procurement differentiator.
- [1] Mallal S, Phillips E, Carosi G, et al. HLA-B*5701 screening for hypersensitivity to abacavir. N Engl J Med. 2008;358(6):568-579. View Source
- [2] University of Iowa Healthcare. HLA-B*5701 Associated Variant Genotyping for Abacavir Sensitivity. 2019. View Source
